molecular formula C30H33NO6 B3415388 Pyrene-PEG5-propargyl CAS No. 1817735-33-3

Pyrene-PEG5-propargyl

Cat. No.: B3415388
CAS No.: 1817735-33-3
M. Wt: 503.6 g/mol
InChI Key: XGANKSIJSRXKLW-UHFFFAOYSA-N
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Description

Pyrene-PEG5-propargyl is a compound that combines a pyrene moiety with a polyethylene glycol (PEG) chain and a propargyl group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins within cells. The pyrene moiety provides fluorescence properties, making it useful for various labeling and imaging applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrene-PEG5-propargyl typically involves the following steps:

    Preparation of Pyrene-PEG5 Intermediate: The PEG chain is attached to the pyrene moiety through a series of etherification reactions. This involves the use of reagents such as sodium hydride and tetrahydrofuran (THF) as the solvent.

    Introduction of Propargyl Group: The propargyl group is introduced through a nucleophilic substitution reaction, where the terminal hydroxyl group of the PEG chain reacts with propargyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Pyrene-PEG5-propargyl undergoes several types of chemical reactions:

    Click Chemistry: The propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazole linkages.

    Fluorescence Quenching: The pyrene moiety can undergo fluorescence quenching in the presence of certain quenchers, which is useful in studying molecular interactions.

Common Reagents and Conditions

    Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions.

    Fluorescence Studies: Various quenchers such as nitrobenzene derivatives can be used to study the fluorescence properties of the pyrene moiety.

Major Products Formed

Scientific Research Applications

Pyrene-PEG5-propargyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrene-PEG5-propargyl primarily involves its role as a linker in PROTACs:

Comparison with Similar Compounds

Similar Compounds

    Pyrene-PEG4-propargyl: Similar structure but with a shorter PEG chain, affecting its solubility and flexibility.

    Pyrene-PEG6-propargyl: Longer PEG chain, potentially offering better solubility and different spatial properties.

Uniqueness

Pyrene-PEG5-propargyl stands out due to its optimal PEG chain length, balancing solubility and flexibility, making it highly effective in various applications such as PROTAC synthesis and fluorescence imaging .

Properties

IUPAC Name

N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33NO6/c1-2-13-33-15-17-35-19-21-37-22-20-36-18-16-34-14-12-31-30(32)27-11-9-25-7-6-23-4-3-5-24-8-10-26(27)29(25)28(23)24/h1,3-11H,12-22H2,(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGANKSIJSRXKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCNC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301177546
Record name 1-Pyrenecarboxamide, N-3,6,9,12,15-pentaoxaoctadec-17-yn-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301177546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817735-33-3
Record name 1-Pyrenecarboxamide, N-3,6,9,12,15-pentaoxaoctadec-17-yn-1-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817735-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrenecarboxamide, N-3,6,9,12,15-pentaoxaoctadec-17-yn-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301177546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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